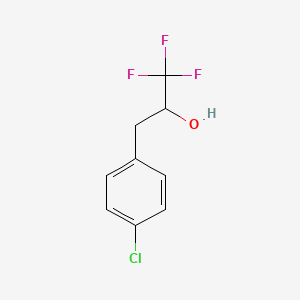

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

Vue d'ensemble

Description

This would typically involve identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name would also be part of its description.

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Crystal Structure Analysis

- Crystal Structure of Cyproconazole : The study by Kang, Kim, Kwon, and Kim (2015) details the crystal structure of cyproconazole, a conazole fungicide, which includes the 4-chlorophenyl group. The research analyzes dihedral angles and hydrogen bonding in the crystal, contributing to understanding the structural properties of related compounds (Kang et al., 2015).

Synthesis and Reactivity

- Stereoselective Generation of Oxiranes : Shimizu et al. (2003) describe a method for producing trifluoromethyl-substituted oxiranes, which involves the use of 3,3-dichloro-1,1,1-trifluoropropan-2-ols. This work contributes to the field of synthetic chemistry by providing a route for creating compounds with the trifluoromethyl group (Shimizu et al., 2003).

- Microwave-Assisted Synthesis : The study by Rayo et al. (2010) presents an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols using microwave irradiation. This technique is significant for the development of environmentally friendly synthesis methods (Rayo et al., 2010).

Biological and Pharmacological Research

- Antifungal Activity of Triazole Derivatives : Lima-Neto et al. (2012) investigated the synthesis and antifungal properties of 1,2,3-triazole derivatives, including compounds with the 4-chlorophenyl group. Their work contributes to the search for new antifungal agents (Lima-Neto et al., 2012).

- Synthesis of Trifluoro-2,3-epoxypropane : Shimizu, Sugiyama, and Fujisawa (1996) describe a method for synthesizing 1,1,1-trifluoro-2,3-epoxypropane, a compound that could have potential applications in pharmacological research (Shimizu, Sugiyama, & Fujisawa, 1996).

Environmental Studies

- Environmental Contamination from DDT : Buser (1995) explored the formation of tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol as by-products of DDT, highlighting the environmental impact of organochlorine contaminants (Buser, 1995).

Molecular and Structural Investigations

- Structural Studies in Azolylmethanes : Anderson et al. (1984) compared the crystal structures of several fungicidal azolylmethanes, including compounds with the 4-chlorophenyl group. This research aids in understanding the molecular conformation of these fungicides (Anderson et al., 1984).

- Molecular Dynamics of Fluorinated Alcohols : Fioroni, Burger, Mark, and Roccatano (2003) used molecular dynamics simulations to study 1,1,1-Trifluoropropan-2-ol in aqueous solutions, shedding light on the behavior of trifluoromethyl groups in water (Fioroni et al., 2003).

Novel Synthesis Methods

- Synthesis of Trifluoropropenyl-Substituted Furans : Zhang, Zhao, and Lu (2007) developed a method for synthesizing trifluoropropenyl-substituted furans, demonstrating innovative approaches in organic synthesis (Zhang, Zhao, & Lu, 2007).

Safety And Hazards

This involves identifying any potential health risks or hazards associated with the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYUIIVBJNRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

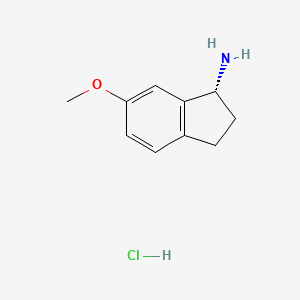

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)

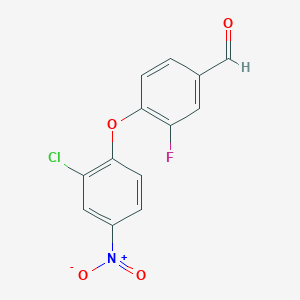

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

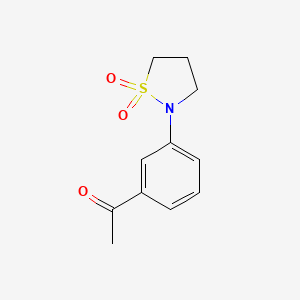

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)